4-[2-(Pyridin-4-yl)ethyl]aniline
Overview
Description
4-[2-(Pyridin-4-yl)ethyl]aniline is an organic compound with the molecular formula C13H14N2 It is a derivative of aniline, where the aniline group is substituted with a 2-(pyridin-4-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)ethyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with 2-phenylethylamine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the reduction of 4-[2-(Pyridin-4-yl)ethyl]nitrobenzene using a reducing agent like hydrogen gas in the presence of a palladium on carbon catalyst. This reaction is conducted under mild conditions to yield the desired aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced to the aniline derivative using hydrogen gas and a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[2-(Pyridin-4-yl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yloxy)aniline
- 2-(Pyridin-3-yloxy)aniline
- 1-pyridin-3-yl-ethylamine
Uniqueness
4-[2-(Pyridin-4-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-pyridin-4-ylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRHDRKURSPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283464 | |
Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-70-3 | |
Record name | NSC31685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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